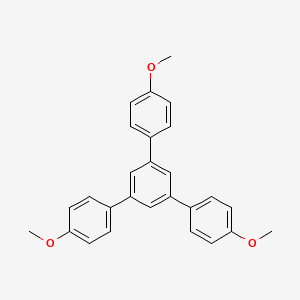

1,3,5-Tris(4-methoxyphenyl)benzene

Description

Contextual Significance of C3-Symmetric Triarylbenzenes in Chemical Sciences

C3-symmetric molecules, such as 1,3,5-Tris(4-methoxyphenyl)benzene, are crucial building blocks in materials science. Their geometry is integral to the formation of star-shaped molecules, dendrimers, and other complex architectures. nih.gov These compounds are noted for their favorable physicochemical characteristics, which makes them valuable in the development of electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The star-shaped structure of C3-symmetric materials also lends itself to applications in creating porous organic polymers with high thermal and chemical stability. researchgate.netrsc.org

The general class of 1,3,5-triarylbenzenes serves as a versatile platform for creating photoluminescent chemosensors and supramolecular structures. ossila.com The specific properties of these molecules can be tuned by altering the substituents on the peripheral phenyl rings. For instance, the introduction of electron-donating groups, such as the methoxy (B1213986) groups in this compound, can significantly influence the electronic and material properties of the parent triphenylbenzene structure.

Historical Perspectives on the Development and Study of 1,3,5-Triarylbenzene Derivatives

The exploration of triarylbenzene compounds, including this compound, began in the mid-20th century. Early synthetic methods, such as Friedel-Crafts acylation reactions, were often inefficient and required harsh conditions. A significant advancement came with the development of acid-catalyzed cyclotrimerization of substituted acetophenones, offering a more direct and efficient pathway to these derivatives.

A notable synthesis method involves the trimerization of 4-methoxyacetophenone. This reaction is typically catalyzed by an acid in the presence of aniline (B41778) or an aniline derivative and is conducted at temperatures between 150 °C and 220 °C. Another approach involves the treatment of 4-methoxyacetophenone with sulfuric acid, which yields 1,3,5-tris(4'-methoxyphenyl)benzene. google.com This product can then be demethylated to produce 1,3,5-tris(4'-hydroxyphenyl)benzene (THPB). google.comgoogle.com The formal recognition of this compound in chemical databases is marked by its Chemical Abstracts Service (CAS) registry number, 7509-20-8. nih.gov

Current Research Trajectories and Academic Importance of this compound

Current research on this compound and its derivatives is focused on their applications in materials science and organic electronics. The compound is being investigated for its potential as a stabilizing agent in polymers, where it can enhance thermal and mechanical stability. Its derivatives are also being explored as building blocks for more complex aromatic compounds.

The unique molecular structure of this compound, with its three methoxy-substituted phenyl groups, makes it a subject of interest for its potential biological activities. The methoxy groups can engage in hydrogen bonding and other non-covalent interactions, which influences the compound's binding affinity with other molecules. While research into its direct medicinal applications is ongoing, its structural analogs, such as 1,3,5-Tris(4-carboxyphenyl)benzene, have been studied for their potential as anticancer agents due to their ability to interact with DNA. nih.govresearchgate.net

The table below summarizes some of the key properties and identifiers of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C27H24O3 | nih.govscbt.com |

| Molecular Weight | 396.48 g/mol | scbt.comcymitquimica.com |

| CAS Number | 7509-20-8 | nih.gov |

| Melting Point | 143-146 °C | chemicalbook.comechemi.com |

| Boiling Point | 553.4 °C at 760 mmHg | echemi.com |

| Density | 1.109 g/cm3 | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(4-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O3/c1-28-25-10-4-19(5-11-25)22-16-23(20-6-12-26(29-2)13-7-20)18-24(17-22)21-8-14-27(30-3)15-9-21/h4-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHSLHOMBWKQMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324627 | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7509-20-8 | |

| Record name | 7509-20-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tris(4-methoxyphenyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for 1,3,5 Tris 4 Methoxyphenyl Benzene

Direct Trimerization Approaches

Direct trimerization methods involve the self-condensation of three identical precursor molecules to form the central benzene (B151609) ring of the target compound in a single step. These approaches are often favored for their atom economy and straightforward nature.

Acid-Catalyzed Cyclotrimerization of 4-Methoxyacetophenone Precursors

One of the earliest reported methods for synthesizing 1,3,5-Tris(4-methoxyphenyl)benzene involves the acid-catalyzed cyclotrimerization of 4-methoxyacetophenone. Treatment of 4-methoxyacetophenone with a strong acid, such as sulfuric acid, can induce a triple condensation reaction to yield the desired trimer. google.com However, this method has been reported to produce the target compound in a modest yield of 20%. google.com The reaction proceeds through the formation of a carbocation intermediate, which then undergoes a series of aldol-type condensations and dehydrations to form the central aromatic ring.

Other acidic catalysts have also been explored for the trimerization of aryl methyl ketones. researchgate.net These include Lewis acids and other Brønsted acids, which can facilitate the condensation process under varying conditions. researchgate.net

Thionyl Chloride Promoted Condensation of Aryl Methyl Ketones

A more efficient method for the synthesis of 1,3,5-triarylbenzenes, including the methoxy-substituted derivative, utilizes thionyl chloride in anhydrous ethanol. researchgate.net This approach promotes the triple condensation of aryl methyl ketones, such as 4-methoxyacetophenone, at reflux temperature. researchgate.net The reaction is typically complete within an hour and provides good yields of the desired 1,3,5-triarylbenzene. researchgate.net The proposed mechanism involves the initial formation of chalcone-like intermediates through a double condensation of the aryl methyl ketones. These intermediates then react with a third molecule of the ketone to form the final triarylbenzene product. researchgate.net This method is considered advantageous due to its simplicity, convenience, and relatively short reaction times compared to other acid-catalyzed methods. researchgate.net

| Catalyst/Reagent | Precursor | Conditions | Yield | Reference |

| Sulfuric Acid | 4-Methoxyacetophenone | - | 20% | google.com |

| Thionyl Chloride/Ethanol | Aryl Methyl Ketones | Reflux | Good | researchgate.net |

This table provides a summary of direct trimerization approaches for the synthesis of this compound.

Aldol (B89426) Triple Condensation for Star-Shaped Architectures

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis and can be adapted to create complex, star-shaped molecules. wikipedia.orglibretexts.org In the context of this compound synthesis, a triple aldol condensation of 4-methoxyacetophenone can be employed. This reaction involves the base- or acid-catalyzed self-condensation of the ketone. libretexts.orgaskiitians.com The process begins with the formation of an enolate ion, which then acts as a nucleophile, attacking the carbonyl group of another ketone molecule. khanacademy.orglibretexts.org A series of these reactions, followed by dehydration, leads to the formation of the central, highly conjugated aromatic ring. libretexts.org The reaction conditions, such as the choice of catalyst and temperature, can be optimized to favor the formation of the desired trimer. libretexts.org

Cross-Coupling and Derivatization Strategies

In contrast to direct trimerization, cross-coupling and derivatization strategies offer a more controlled, stepwise approach to the synthesis of this compound. These methods are particularly useful for creating unsymmetrical triarylbenzenes but can also be applied to the synthesis of symmetrical molecules.

Palladium-Catalyzed Coupling Reactions in Triarylbenzene Synthesis

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and have been widely applied in the synthesis of complex organic molecules. nobelprize.orgnih.gov In the synthesis of this compound, a common strategy involves the coupling of a tri-substituted benzene core with appropriate aryl partners. For instance, 1,3,5-tribromobenzene (B165230) can be reacted with 4-methoxyphenylboronic acid in a Suzuki coupling reaction. masterorganicchemistry.comsioc-journal.cn This reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. masterorganicchemistry.com The choice of ligand can significantly influence the reaction's efficiency and selectivity. nih.gov

Similarly, the Heck reaction can be employed, which involves the coupling of an aryl halide with an alkene. masterorganicchemistry.comnih.gov While less direct for this specific target, it represents a viable pathway within the broader family of palladium-catalyzed reactions for constructing the triarylbenzene scaffold. These methods offer high functional group tolerance and allow for the precise construction of the target molecule. nobelprize.org

| Reaction | Core Component | Coupling Partner | Catalyst System | Reference |

| Suzuki Coupling | 1,3,5-Tribromobenzene | 4-Methoxyphenylboronic acid | Palladium complex with phosphine ligand | masterorganicchemistry.comsioc-journal.cn |

This table summarizes a palladium-catalyzed cross-coupling strategy for synthesizing this compound.

Copper(I)-Mediated Oxidation Routes for Related Compounds

Copper-catalyzed reactions provide an alternative to palladium-based methods for the synthesis of complex aromatic systems. The Ullmann condensation, for example, which involves the copper-catalyzed coupling of aryl halides with various nucleophiles, has been used to synthesize derivatives of 1,3,5-triarylbenzenes. researchgate.net While direct synthesis of this compound via this method is not prominently reported, copper(I)-mediated oxidative coupling reactions are known for forming related compounds. nih.gov For instance, copper catalysts have been used in the formation of disulfide bonds from thiols, which can be a side reaction in certain synthetic pathways. researchgate.net More relevantly, copper-catalyzed oxidative coupling reactions have been developed for the synthesis of 5-aryl-1,2,3-triazoles, demonstrating the utility of copper in forming new carbon-aryl bonds under oxidative conditions. nih.gov These methodologies could potentially be adapted for the synthesis of triarylbenzenes.

Strategies for Functionalization from Halogenated Triarylbenzene Scaffolds

The functionalization of pre-formed halogenated triarylbenzene scaffolds represents a versatile and powerful strategy for the synthesis of complex this compound derivatives and related compounds. This approach allows for the introduction of a wide array of functional groups that would otherwise be incompatible with the conditions required for the initial trimerization reaction. By starting with a robust, halogenated core, chemists can employ a variety of well-established cross-coupling reactions and other transformations to build molecular complexity.

A key advantage of this methodology is the ability to circumvent statistical product mixtures that can arise when attempting to construct asymmetrically substituted triarylbenzenes from monomeric precursors. The use of a C2-symmetrical core, for instance, can significantly improve yields by avoiding such statistical reactions. nih.gov

Research has demonstrated the viability of using halogenated precursors in multi-step synthetic sequences. For instance, 1,3,5-tris(4'-halophenyl)benzenes can be synthesized through the trimerization of 4-haloacetophenones. google.com These halogenated intermediates serve as platforms for subsequent functionalization. While direct conversion to this compound from these intermediates is less commonly detailed, the principle of using halogenated triarylbenzenes as key synthetic hubs is well-established.

A notable example of this strategy involves the synthesis of 1,3,5-tris[(4'-ethynylphenyl)ethynyl]benzene, a structurally related and complex derivative. The synthesis begins with 1,3,5-tribromobenzene, a readily available halogenated scaffold. sioc-journal.cn This starting material undergoes a Sonogashira cross-coupling reaction to introduce the desired ethynylphenyl moieties. sioc-journal.cn This highlights the utility of halogenated triarylbenzenes in accessing highly functionalized aromatic systems. The choice of halogen can be critical; reactions involving multifunctional alkyne-terminal compounds and aromatic iodine compounds have been shown to be more selective and avoid the formation of difficult-to-separate mixtures of compounds with varying degrees of substitution, which can be an issue with aromatic bromine compounds. sioc-journal.cn

The table below summarizes a synthetic route that exemplifies the functionalization of a halogenated triarylbenzene scaffold.

| Starting Material | Reagents | Product | Reaction Type | Reference |

| 1,3,5-Tribromobenzene | 3-Methylbutynol | 1,3,5-Tris(3'-hydroxy-3'-methyl-but-1'-ynyl)benzene | Sonogashira Coupling | sioc-journal.cn |

| 1,3,5-Tris(3'-hydroxy-3'-methyl-but-1'-ynyl)benzene | Potassium hydroxide, Toluene | 1,3,5-Triethynylbenzene | Cleavage | sioc-journal.cn |

Emerging and Catalytic Synthesis Techniques

The development of novel catalytic systems is at the forefront of advancing the synthesis of 1,3,5-triarylbenzenes, including this compound. These emerging techniques aim to improve reaction efficiency, reduce environmental impact, and provide access to a broader range of derivatives under milder conditions.

Nanoclinoptilolite/HDTMA Catalysis in Triarylbenzene Production

A significant advancement in the catalytic synthesis of 1,3,5-triarylbenzenes is the use of a surface-modified natural nanoclinoptilolite (NCP) catalyst. rsc.org This novel catalytic system employs hexadecyltrimethylammonium bromide (HDTMA-Br) to modify the surface of the nanoclinoptilolite, enhancing its catalytic efficiency for the cyclotrimerization of acetophenones. rsc.org

This method offers a number of compelling advantages over traditional synthetic routes, positioning it as an economically and environmentally attractive option. The key benefits of the Nanoclinoptilolite/HDTMA system are its operational simplicity, the mild conditions under which the reaction proceeds, and the short reaction times required. rsc.org Furthermore, this catalytic protocol is characterized by good reaction yields and the high recyclability of the catalyst, which is a cornerstone of sustainable chemical manufacturing. rsc.org

A particularly noteworthy feature of this methodology is its environmentally friendly nature, as the only side product of the reaction is water. rsc.org The cyclotrimerization of 4-methoxyacetophenone using this system provides a direct and efficient route to this compound.

The table below outlines the key features and advantages of the Nanoclinoptilolite/HDTMA catalyzed synthesis of 1,3,5-triarylbenzenes.

| Feature | Description | Reference |

| Catalyst | Surface-modified nanoclinoptilolite (NCP) with hexadecyltrimethylammonium bromide (HDTMA-Br) | rsc.org |

| Reaction Type | Cyclotrimerization of acetophenones | rsc.org |

| Key Advantages | Operational simplicity, short reaction time, mild reaction conditions, good reaction yield, high catalyst recyclability | rsc.org |

| Environmental Impact | Environmentally friendly process with water as the only side product | rsc.org |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

A suite of spectroscopic methods has been employed to define the connectivity and functional groups present in 1,3,5-Tris(4-methoxyphenyl)benzene, as well as to probe its electronic properties.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of organic molecules.

For this compound, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) groups (-OCH₃) give rise to a sharp singlet at approximately 3.81-3.86 ppm. The aromatic protons on the central benzene (B151609) ring appear as a singlet around 7.79 ppm. The protons on the outer phenyl rings exhibit a more complex pattern, typically appearing as a set of multiplets between 6.94 and 7.41 ppm, consistent with an AA'BB' spin system for the para-substituted rings. rsc.org

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key chemical shifts observed in CDCl₃ include a signal for the methoxy carbons at approximately 55.4-55.9 ppm. The aromatic carbons show a series of signals in the range of 114.2 to 159.7 ppm, corresponding to the various carbon environments in the central and peripheral benzene rings. rsc.org Specifically, signals around 114.2 ppm are attributed to the carbons ortho to the methoxy group, while those around 128.3 ppm are assigned to the carbons meta to the methoxy group. The carbons of the central benzene ring and the ipso-carbons of the phenyl substituents also produce characteristic signals within this region. rsc.org

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|---|---|

| ¹H | CDCl₃ | 3.81 (s, 9H) | -OCH₃ | rsc.org |

| ¹H | CDCl₃ | 6.94–7.41 (m, 12H) | Aromatic H (outer rings) | rsc.org |

| ¹H | CDCl₃ | 7.79 (s, 3H) | Aromatic H (central ring) | rsc.org |

| ¹³C | CDCl₃ | 55.4 | -OCH₃ | rsc.org |

| ¹³C | CDCl₃ | 114.3 | C (ortho to -OCH₃) | rsc.org |

| ¹³C | CDCl₃ | 123.8 | C (central ring) | rsc.org |

| ¹³C | CDCl₃ | 128.3 | C (meta to -OCH₃) | rsc.org |

| ¹³C | CDCl₃ | 133.9 | C (ipso, outer ring) | rsc.org |

| ¹³C | CDCl₃ | 141.8 | C (ipso, central ring) | rsc.org |

| ¹³C | CDCl₃ | 159.3 | C (para to -OCH₃) | rsc.org |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands.

Key vibrational modes include C-H stretching vibrations of the aromatic rings, which appear in the region of 3100-3000 cm⁻¹. The C-H stretching of the methoxy groups is observed around 2953-2848 cm⁻¹. rsc.org The presence of the benzene rings is further confirmed by C=C stretching vibrations within the aromatic skeleton, which give rise to characteristic peaks in the 1600-1450 cm⁻¹ region. rsc.orgspectroscopyonline.com Specifically, bands around 1606 cm⁻¹ and 1460 cm⁻¹ are indicative of the aromatic rings. rsc.org

The ether linkage of the methoxy groups is identified by a strong C-O stretching band, which typically appears in the range of 1263-1097 cm⁻¹. rsc.org Out-of-plane C-H bending vibrations, which are diagnostic for the substitution pattern of the benzene rings, are observed at lower frequencies, often around 802 cm⁻¹. rsc.org

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | rsc.org |

| 2953-2848 | C-H Stretch | -OCH₃ | rsc.org |

| 1606 | C=C Stretch | Aromatic | rsc.org |

| 1460 | C=C Stretch | Aromatic | rsc.org |

| 1263 | C-O Stretch | Aryl Ether | rsc.org |

| 1097 | C-O Stretch | Aryl Ether | rsc.org |

| 802 | C-H Out-of-Plane Bend | Aromatic | rsc.org |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* transitions within the conjugated aromatic system. The presence of the methoxy groups, which are electron-donating, can influence the position and intensity of these absorption bands. spcmc.ac.in

In a suitable solvent, such as dichloromethane, the compound exhibits strong absorption bands in the ultraviolet region. These absorptions are a result of the extensive π-electron system that encompasses the central benzene ring and the three appended phenyl groups. The electronic transitions in such systems are often complex, with multiple bands possible due to the different energy levels of the molecular orbitals. mdpi.com

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the expected molecular formula of C₂₇H₂₄O₃. nih.govscbt.com The calculated molecular weight of this compound is approximately 396.48 g/mol . scbt.comcymitquimica.com High-resolution mass spectrometry can provide a highly accurate mass measurement, further validating the elemental composition.

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound. For this compound (C₂₇H₂₄O₃), the theoretical elemental composition is approximately 81.79% carbon, 6.10% hydrogen, and 12.11% oxygen. Experimental data from elemental analysis should closely match these theoretical values to confirm the purity and stoichiometry of the synthesized compound.

X-ray Crystallography and Solid-State Structure Determination

In general, the solid-state structure of such molecules is influenced by a balance of intramolecular steric effects and intermolecular packing forces. The three phenyl rings are typically twisted out of the plane of the central benzene ring to minimize steric hindrance between adjacent rings. The degree of this twisting, defined by the dihedral angles between the planes of the central and peripheral rings, is a key structural parameter.

Conformational Analysis and Molecular Symmetry Studies (C3 Symmetry)

This compound is a molecule that possesses a high degree of symmetry. Its structure is characterized by three methoxy-substituted phenyl groups attached to a central benzene ring. This arrangement gives the molecule a distinctive C3 rotational symmetry.

The concept of C3 symmetry, in this context, implies that the molecule can be rotated by 120 degrees around a central axis, and it will appear unchanged. This axis passes through the center of the benzene ring. The presence of the three methoxy groups in the para positions of the phenyl substituents contributes to this high level of symmetry.

This inherent symmetry is a key feature that influences the molecule's physical and chemical properties. For instance, a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), also exhibits C3-symmetry and is noted for its ability to form self-assembled monolayers on various substrates due to its two-dimensional nature. nih.gov The symmetrical distribution of electron-donating methoxy groups in this compound significantly impacts the electron density of the aromatic system.

Studies on similar tri-substituted benzene compounds provide further insight into the implications of this symmetry. The symmetrical arrangement of bulky substituents can lead to specific conformational preferences, influencing how the molecule packs in a solid state and interacts with other molecules.

Polymorphism and Crystal Habit Investigations

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of investigation for this compound and its derivatives. The way molecules pack in a crystal lattice can significantly affect properties such as melting point, solubility, and stability.

Research into the polymorphism of structurally related 1,3,5-triaroylbenzenes has revealed the existence of concomitant conformational polymorphs. For example, the crystal structures of two polymorphs of 1,3,5-tris(4-chlorobenzoyl)benzene have been described. rsc.orguiowa.edu These polymorphs exhibit different network architectures due to variations in intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds in one form, and multiple C=O···Cl and Cl···Cl interactions in the other. rsc.orguiowa.edu

The thermochemical properties of these different crystalline forms have been studied using techniques like differential scanning calorimetry to understand their relative stabilities. rsc.org While specific studies on the polymorphism of this compound were not found in the provided search results, the documented polymorphism in closely related compounds suggests that it is a likely and important characteristic of this molecule as well. The specific arrangement of the methoxyphenyl groups and the potential for various intermolecular interactions could lead to the formation of different crystal habits.

Further investigation into the crystallization conditions of this compound could reveal the existence of different polymorphs, each with unique physical properties. Understanding and controlling this polymorphism is crucial for its potential applications in materials science.

Theoretical and Computational Investigations of Electronic Structure

Density Functional Theory (DFT) for Ground State Geometry and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized ground state geometry and electronic properties of 1,3,5-Tris(4-methoxyphenyl)benzene and its derivatives. For instance, studies on the related compound 1,3,5-Tris(4-carboxyphenyl)benzene have utilized DFT calculations with the B3LYP functional and a 6-31G* basis set to ensure the stability and accuracy of its structural parameters. nih.gov This level of theory provides a good balance between computational cost and accuracy for representing the electron density, especially in the outer regions of the molecule. nih.gov

DFT calculations have also been applied to various dimethoxybenzene derivatives to analyze their electronic properties. researchgate.net These studies often compare different functionals, such as PBE, PBE0, and B3LYP, to find the most time-efficient and accurate method. researchgate.net For dimethoxybenzene derivatives, the hybrid functional B3LYP with a Def2-TZVP basis set was found to yield the lowest total energy, indicating a high degree of accuracy, although at a higher computational cost than other methods. researchgate.net The electronic properties derived from DFT calculations are crucial for understanding the molecule's behavior in various applications.

A study on 1,3,5-Tris(4-hydroxyphenyl)benzene, a structurally similar compound, revealed through DFT that its molecules adopt a planar conformation and are interconnected by H-O hydrogen bonds between the hydroxyl groups. ossila.com This highlights the utility of DFT in elucidating intermolecular interactions that govern the supramolecular assembly of these types of molecules.

Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov

For a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene, FMO analysis indicated a HOMO energy of -0.257 eV and a LUMO energy of -0.0852 eV, resulting in an energy gap of 0.1718 eV. nih.gov A small HOMO-LUMO gap generally suggests that a molecule is more reactive. nih.gov The electron density distribution in the HOMO and LUMO of 1,3,5-Tris(4-carboxyphenyl)benzene shows that the HOMO is primarily located on the central benzene (B151609) ring, while the LUMO is distributed over the carboxyphenyl groups. researchgate.net

The HOMO-LUMO gap can be influenced by the nature of substituents on the benzene rings. For example, in a series of triarylamine molecules, the HOMO energies were significantly affected by the electron-donating ability of the substituents, with stronger donors leading to higher HOMO energies. scispace.com In contrast, the LUMO energies remained relatively constant as they were primarily localized on a different part of the molecule. scispace.com This demonstrates the tunability of the electronic properties of such compounds through chemical modification.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -0.257 |

| LUMO | -0.0852 |

| Energy Gap (ΔE) | 0.1718 |

Quantum Chemical Descriptors and Reactivity Profiles

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity and other properties. These descriptors, often calculated using DFT, provide a quantitative basis for understanding and predicting chemical behavior. Key descriptors include chemical hardness, chemical potential, electrophilicity index, and chemical softness.

For 1,3,5-Tris(4-carboxyphenyl)benzene, these descriptors have been calculated to characterize its reactivity profile. nih.gov The chemical hardness, a measure of resistance to change in electron distribution, was found to be 0.086 eV. nih.gov The chemical potential, which indicates the tendency of electrons to escape, was calculated to be -0.171 eV. nih.gov The electrophilicity index, a measure of the ability to accept electrons, was 0.170, and the chemical softness, the reciprocal of hardness, was 5.821. nih.gov These values collectively suggest a molecule with a certain propensity to engage in chemical reactions. nih.gov

The reactivity profile of a molecule can also be visualized through its Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule and helps to identify regions that are prone to electrophilic or nucleophilic attack. For dimethoxybenzene derivatives, MEP analysis has shown that different isomers can exhibit distinct electrophilic and nucleophilic characteristics, which is crucial for their pharmaceutical applications. researchgate.net

| Descriptor | Value |

|---|---|

| Chemical Hardness (eV) | 0.086 |

| Chemical Potential (eV) | -0.171 |

| Electrophilicity Index | 0.170 |

| Chemical Softness | 5.821 |

Computational Studies on Molecular Conformation and Planarity

Computational studies are instrumental in determining the preferred three-dimensional structure and degree of planarity of molecules like this compound. The conformation of these molecules significantly influences their physical and electronic properties, including their ability to pack in the solid state and their performance in electronic devices.

For the related compound 1,3,5-Tris(4-hydroxyphenyl)benzene, DFT studies have shown that the molecule adopts a planar conformation. ossila.com This planarity is crucial for the formation of hydrogen-bonded organic frameworks. ossila.com Similarly, crystallographic and DFT studies on dimethoxybenzene derivatives have confirmed the planarity of the phenyl rings, which contributes to the stability of their crystal structures through intermolecular interactions. researchgate.net

Photophysical Properties and Optoelectronic Behavior

Absorption and Emission Characteristics

The electronic absorption and emission behavior of 1,3,5-Tris(4-methoxyphenyl)benzene is dictated by its molecular orbitals and the transitions between them. The presence of methoxy (B1213986) groups and the triphenylbenzene core defines its spectral properties.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is characterized by intense absorption bands in the UV region. These absorptions are typically attributed to π-π* electronic transitions within the conjugated aromatic system. In a related compound, 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), which shares the same core structure, spectral changes are observed upon interaction with other molecules, indicating the sensitivity of the chromophore's electronic environment. nih.gov For substituted benzenes in general, absorption spectra are typically measured in the 220 to 300 nm region. nist.gov The specific maxima and shapes of the absorption bands for this compound are influenced by the solvent environment and the electronic nature of the methoxy substituents.

A study of a star-shaped extended viologen derivative with a central benzene (B151609) core also showed intense absorption bands in the UV region, with a maximum at 228 nm. uniroma1.it While not a direct measurement of the title compound, this highlights the characteristic high-energy absorptions of such benzene-cored star-shaped molecules.

This compound and its derivatives are noted for their fluorescent properties. When excited with UV light, the molecule emits light at a longer wavelength, a phenomenon known as fluorescence. The emission spectrum provides information about the energy of the first excited state. The fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical measure of the efficiency of the emission process.

In many aromatic molecules, the fluorescence quantum yield can be significantly influenced by the molecular structure and environment. For example, in a series of benzothiazole-difluoroborates, substituting different electron-donating or electron-withdrawing groups led to quantum yields ranging from nearly 0% to almost 100%. nih.gov The electron-donating nature of the methoxy groups in this compound is expected to play a significant role in its emission characteristics, though specific quantum yield values from the provided search results are not available. A related star-shaped tripyridinium salt was found to have a broad emission band with a maximum at 420 nm. uniroma1.it

Table 1: Photophysical Data for Analogous Star-Shaped Compounds This table presents data for structurally related compounds to provide context for the photophysical properties of this compound.

| Compound | Absorption Max (λmax) | Emission Max (λem) | Quantum Yield (ΦF) | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(pyridin-4-ylethynyl)benzene derivative | 228 nm | 420 nm | Not Reported | uniroma1.it |

| CF3-BODIPY J-aggregate | Red-shifted | Red-shifted | Enhanced | elsevierpure.com |

| Benzothiadiazole-tetraphenylethene derivative | Not Reported | Blue-shifted in 90% water/THF | Enhanced in aggregate state | rsc.org |

Fluorescence lifetime (τF) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is crucial for understanding the dynamics of the excited state and potential competing non-radiative decay pathways. For many fluorophores, the lifetime is on the order of nanoseconds. The relationship between quantum yield, radiative rate constant (kr), and non-radiative rate constant (knr) is given by τF = 1 / (kr + knr). No specific fluorescence lifetime data for this compound was found in the provided search results.

Aggregation-Induced Enhanced Emission (AIEE) Phenomena

Aggregation-Induced Enhanced Emission (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. rsc.org This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many conventional dyes. The AIEE mechanism is often attributed to the restriction of intramolecular motion (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Compounds with structures similar to this compound, such as those incorporating tetraphenylethene units, are well-known for their AIEE characteristics. rsc.org For instance, certain cyanostilbene derivatives exhibit AIE properties in tetrahydrofuran (B95107) (THF)/water mixtures. mdpi.com Similarly, a dimer of 2-aminophenylboronic acid was identified as a novel AIEE molecule, with its emission enhancement attributed to ordered molecular packing that prevents quenching interactions. rsc.org Given its rigid, propeller-like shape, this compound is a potential candidate for exhibiting AIEE, as aggregation could restrict the rotational freedom of the peripheral phenyl rings relative to the central core.

Photoisomerization Studies in Analogous Starazo Systems

While this compound itself is not photochromic, its star-shaped molecular architecture is analogous to that of star-shaped azobenzene (B91143) derivatives, which are central to the study of photoisomerization. Azobenzene-containing molecules can undergo a reversible transformation between two isomers, a thermodynamically stable trans (E) form and a metastable cis (Z) form, upon irradiation with light of specific wavelengths. scispace.commdpi.com

In these "starazo" systems, multiple azobenzene units are connected to a central core. mdpi.com The E→Z isomerization is typically induced by UV light, while the reverse Z→E process can be triggered by visible light or heat. scispace.comnih.gov This reversible switching leads to significant changes in molecular geometry and, consequently, in the material's bulk properties. mdpi.com Studies on star-shaped azobenzene tetramers have shown that efficient E→Z photoisomerization can occur even in the solid state, transforming a porous crystalline material into a non-porous amorphous phase. nih.govresearchgate.net This process allows for the reversible switching of optical properties like birefringence. nih.govresearchgate.net The study of these analogous systems provides insight into how a star-shaped topology can be used to create photoresponsive materials. scispace.comrsc.org

Structure-Property Relationships in Photophysical Behavior

The photophysical properties of 1,3_5-Tris(4-methoxyphenyl)benzene are a direct consequence of its molecular structure.

Symmetry and Rigidity : The C3-symmetric and planar nature of the central triphenylbenzene core provides a rigid framework. This rigidity helps to reduce non-radiative decay from vibrational relaxation, which can contribute to higher fluorescence quantum yields compared to more flexible molecules.

Peripheral Substituents : The electron-donating methoxy (-OCH3) groups at the para-positions of the outer phenyl rings influence the electronic properties. They increase the electron density of the conjugated system, which typically leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to the unsubstituted parent compound, 1,3,5-triphenylbenzene (B1329565).

Aggregation Behavior : The propeller-like shape of the molecule can prevent strong π–π stacking in the solid state or in aggregates. This steric hindrance can be a key factor in enabling Aggregation-Induced Enhanced Emission (AIEE), as it mitigates the formation of non-emissive excimers that cause quenching in many planar aromatic dyes. rsc.org The balance between intermolecular interactions and steric hindrance in the aggregate state dictates the ultimate emission efficiency. rsc.org

Supramolecular Chemistry and Self Assembly Processes

Surface-Confined Self-Assembly

The behavior of 1,3,5-Tris(4-methoxyphenyl)benzene at interfaces is crucial for its application in nanotechnology and surface science. The molecule exhibits a strong tendency to self-organize into highly structured two-dimensional arrays on various solid substrates.

On atomically flat surfaces such as highly oriented pyrolytic graphite (B72142) (HOPG) and gold (Au(111)), this compound and its derivatives form well-defined, crystalline monolayers. researchgate.netnih.gov For example, a related compound, 1,3,5-tris(4-carboxyphenyl)benzene, self-assembles into a honeycomb porous network at the 1-phenyloctane/graphite interface. researchgate.net The formation of these ordered layers is a spontaneous process governed by the interplay between molecule-molecule and molecule-substrate interactions. nih.gov The structure of these self-assembled monolayers can be influenced by the choice of substrate, with different arrangements observed on Ag(111) versus Si(111)-Ag surfaces for analogous brominated compounds. nih.gov

Table 1: Self-Assembly of Related Tri-substituted Benzenes on Surfaces

| Molecule | Substrate | Observed Structure | Reference |

| 1,3,5-Tris(4-carboxyphenyl)benzene | Highly Oriented Pyrolytic Graphite (HOPG) | Honeycomb and rectangular networks | researchgate.net |

| 1,3,5-Tris(4-bromophenyl)benzene | Ag(111) | Periodic arrangement | nih.gov |

| 1,3,5-Tris(4-bromophenyl)benzene | Si(111)-(√3 × √3)-Ag | Periodic and random arrangements | nih.gov |

| N-heterocyclic carbenes (NHCs) | Au(111) | Zig-zag lines and ordered lattices | nih.gov |

The stability and structure of the self-assembled networks of this compound are dictated by a variety of non-covalent forces. Van der Waals forces between the aromatic cores and phenyl arms of adjacent molecules are significant contributors to the packing efficiency. nih.gov Although the parent molecule lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds can play a crucial role in directing the assembly and enhancing the stability of the resulting architecture. umsl.edu The synergy between different types of interactions, including molecule-substrate and intermolecular forces like hydrogen bonding and van der Waals interactions, determines the final molecular arrangement on the surface. nih.gov The methoxy (B1213986) groups, through their potential for hydrogen bonding and other non-covalent interactions, are key to the compound's binding affinity and specificity.

Host-Guest Chemistry and Inclusion Complexes

Beyond forming 2D layers, this compound and its analogues are effective host molecules capable of forming three-dimensional crystalline structures that can encapsulate smaller "guest" molecules.

Derivatives of 1,3,5-triaroylbenzene, which are structurally similar to this compound, are known to form crystalline lattice-type inclusion complexes with various small molecule guests. umsl.edu These are not discrete molecular capsules but rather extended crystalline frameworks where guest molecules reside in the voids created by the host lattice. umsl.eduwikipedia.org The formation of these inclusion compounds can be highly selective, depending on the size and shape of the guest molecule. For instance, a related triarylbenzene host containing hydrogen-bonding amino groups has been shown to entrap polynitroaromatic compounds. nih.gov

The formation of stable host-guest complexes is often guided by the principle of symmetry matching. A study on 1,3,5-tris(3-methoxybenzoyl)benzene, a constitutional isomer of the title compound, demonstrated that it forms isomorphous, highly symmetrical clathrates with guests that also possess trigonal symmetry elements, such as benzene (B151609) and acetone. uiowa.edursc.org The C3 molecular symmetry of the host molecule is complemented by the symmetry of the guest, leading to a highly ordered and stable crystalline lattice. uiowa.edursc.org Inclusion complexes were not formed with larger solvents or those lacking compatible symmetry, highlighting that reinforcing symmetry properties between the host and guest can act in concert to produce highly symmetrical supramolecular structures. uiowa.edursc.org

Crystal Engineering and Rational Design of Supramolecular Architectures

The predictable self-assembly characteristics stemming from its defined shape and interaction sites make this compound and its analogues powerful building blocks for crystal engineering. This field focuses on the rational design and synthesis of solid-state structures with desired properties. By strategically modifying the peripheral functional groups, it is possible to program the intermolecular interactions and guide the assembly into specific architectures. For example, replacing the methoxy groups with hydroxyl or amino groups alters the hydrogen-bonding capabilities, leading to different supramolecular structures. The rigid, C3-symmetric core of tri-substituted benzenes serves as a versatile scaffold for creating complex materials, including porous frameworks and dendritic polymers with applications in materials science. researchgate.net

Formation of Covalent Organic Frameworks (COFs) via Linker Chemistry

The molecular architecture of this compound, characterized by a C3-symmetric triphenylbenzene core, positions it as a foundational building block in the supramolecular synthesis of Covalent Organic Frameworks (COFs). While the direct use of the methoxy-functionalized compound is less common, its derivatives, featuring reactive functional groups in the para-positions, are extensively employed as trigonal nodes or linkers to construct highly ordered, porous crystalline materials. The strategic placement of these functional groups allows for the formation of robust covalent bonds, leading to the development of 2D and 3D COF structures with tailored properties.

The versatility of the triphenylbenzene scaffold is demonstrated by the variety of COFs synthesized from its derivatives, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and 1,3,5-Tris(4-formylphenyl)benzene. These derivatives serve as key components in condensation reactions to form stable, porous frameworks. For instance, TAPB is widely utilized as a tritopic linker for creating COFs with applications in gas separation and adsorption. tcichemicals.comossila.com

The formation of imine-linked COFs through Schiff base reactions is a prominent example of this linker chemistry. nih.gov For example, the reaction of 1,3,5-Tris(4-formylphenyl)benzene with amine-containing compounds yields COFs with significant thermal stability and porosity, suitable for applications like CO2 capture. ossila.com One such benzothiazole (B30560) COF, synthesized from 1,3,5-Tris(4-formylphenyl)benzene, exhibits a surface area of 328 m²/g and thermal stability up to 450 °C. ossila.com

Furthermore, the combination of different linkers allows for the fine-tuning of COF properties. A three-component COF synthesized from 2,5-divinylterephthaldehyde, biphenyl (B1667301) dialdehyde, and TAPB demonstrates efficient adsorption of organic pollutants due to hydrogen bonding and π–π interactions within its structure. ossila.com Polyimide COFs, derived from the condensation of TAPB with anhydrides like naphthalene-1,4,5,8-tetracarboxylic dianhydride, show excellent thermal and chemical stability, along with selective gas adsorption capabilities. tcichemicals.com

The electronic properties of these COFs can also be modulated. A 2D semiconducting COF, created through the Knoevenagel condensation of 1,3,5-Tris(4-formylphenyl)benzene and benzyl (B1604629) cyanide derivatives, has been investigated for photocatalytic hydrogen evolution. ossila.com Similarly, a 2D COF thin film derived from TAPB exhibited high charge carrier mobility, highlighting the potential of these materials in organic electronics. ossila.com

The table below summarizes the properties of representative COFs synthesized using derivatives of the 1,3,5-Tris(phenyl)benzene core, illustrating the impact of linker chemistry on the final material characteristics.

| COF Name/Type | Linkers | Linkage Type | Surface Area (m²/g) | Key Properties & Applications |

| Benzothiazole COF | 1,3,5-Tris(4-formylphenyl)benzene | Imine | 328 | Thermally stable up to 450°C; CO2 adsorption. ossila.com |

| 2D Semiconducting COF | 1,3,5-Tris(4-formylphenyl)benzene, Benzyl cyanide derivative | C=C (Knoevenagel) | N/A | Photocatalytic H₂ evolution (2.9 μmol/h). ossila.com |

| PAF-120 | 1,3,5-Tris(4-aminophenyl)benzene, Naphthalene-1,4,5,8-tetracarboxylic dianhydride | Imide | N/A | High thermal and chemical stability; Selective C₂H₂ over C₂H₄ and CO₂ over N₂ adsorption. tcichemicals.com |

| COF-2 | 1,3,5-Tris(4-aminophenyl)benzene, 2,5-Divinylterephthaldehyde, Biphenyl dialdehyde | Imine | N/A | Efficient adsorption of bisphenol S and bisphenol A. ossila.com |

| 2D TAPB–TFB COF | 1,3,5-Tris(4-aminophenyl)benzene | Imine | N/A | High photoconductivity and charge carrier mobility (165 ± 10 cm² V⁻¹ s⁻¹). ossila.com |

Applications in Advanced Materials Science

Metal-Organic Frameworks (MOFs) as Building Blocks

Derivatives of 1,3,5-Tris(4-methoxyphenyl)benzene are instrumental in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials.

The C3 symmetry of the this compound core is ideal for creating tritopic ligands, which are organic molecules that can connect to three metal centers. A prime example is 1,3,5-Tris(4-carboxyphenyl)benzene (H3BTB), a carboxylate-functionalized derivative. nih.gov This tritopic nature allows for the construction of highly ordered, three-dimensional MOF structures. nih.govrsc.org The rigid and planar geometry of the H3BTB ligand helps in forming stable frameworks with well-defined, tunable cavities and high surface areas. rsc.org For instance, H3BTB has been used to create MOF-177, which boasts an exceptionally high surface area. nih.govsigmaaldrich.com The ability to functionalize the peripheral phenyl rings allows for precise control over the resulting MOF's pore size and chemical environment. rsc.org

The porous nature of MOFs constructed from these ligands makes them excellent candidates for gas storage and separation. nih.govresearchgate.net The tunable pore sizes and chemical functionalities of the MOF's interior surfaces allow for selective adsorption of different gas molecules. researchgate.net For example, MOFs incorporating ligands like 1,3,5-tris(1-imidazolyl)benzene have shown selectivity in adsorbing acetylene (B1199291) over ethylene (B1197577) and ethane (B1197151) over methane. nih.gov This selectivity is often driven by interactions between the gas molecules and the aromatic rings of the ligand. nih.gov

Furthermore, these MOFs can act as catalysts. nih.gov The metal nodes within the framework can serve as active catalytic sites, while the porous structure allows for efficient diffusion of reactants and products. researchgate.net For example, a polyoxometalate-based MOF functionalized with H3BTB has demonstrated effective electrocatalytic activity for the reduction of bromate. rsc.org

Organic Light-Emitting Devices (OLEDs) and Electroluminescent Materials

The star-shaped architecture of this compound derivatives is beneficial for applications in Organic Light-Emitting Devices (OLEDs). These molecules can serve as the core for larger, star-shaped compounds that exhibit blue luminescence. rsc.org For instance, 1,3,5-tris(di-2-pyridylamino)benzene, a derivative, emits blue light and has been used as an emitter in electroluminescent devices. rsc.org The rigid, π-conjugated structure contributes to their thermal and photochemical stability, which is crucial for the longevity of OLEDs. rsc.org

Derivatives are also synthesized to act as host materials in phosphorescent OLEDs (PhOLEDs). By combining electron-donating and electron-accepting moieties on the same molecule, bipolar host materials can be created. This balanced charge injection and transport lead to high-efficiency devices with reduced efficiency roll-off at high brightness. rsc.org

Conjugated Polymers and Semiconducting Materials

The this compound scaffold is used to create conjugated polymers with potential semiconducting properties. The star-shaped structure allows for the formation of three-dimensional, cross-linked networks. For example, 1,3,5-Tris(4-formylphenyl)benzene, a derivative with aldehyde functional groups, can be used to synthesize two-dimensional covalent organic frameworks (COFs) through Knoevenagel condensation. ossila.com These materials can exhibit semiconducting behavior and have been investigated for applications such as photocatalytic hydrogen evolution. ossila.com

Liquid Crystalline Systems and Mesophase Properties

Derivatives of this compound can exhibit liquid crystalline behavior. The rigid core combined with flexible peripheral chains can lead to the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The specific type of mesophase and the temperature range over which it is stable are influenced by the nature and length of the terminal groups attached to the phenyl rings. nih.gov For example, compounds with terminal alkoxy chains of varying lengths have been shown to exhibit different liquid crystalline phases, such as nematic and smectic phases. nih.govnih.gov The polarity and polarizability of the molecule are critical factors in determining the stability of these mesophases. nih.gov

Host Materials for Chemical Sensors and Sensing Applications

The fluorescent properties of this compound and its derivatives make them suitable for use in chemical sensors. rsc.org The electron-rich nature of the core structure can be utilized for the detection of electron-deficient molecules, such as nitroaromatic compounds, through fluorescence quenching. rsc.orgresearchgate.net By functionalizing the core with specific receptor units, sensors with high selectivity for particular analytes can be developed. For instance, triphenylbenzene-based sensors have been designed for the detection of fluoride (B91410) ions via a fluorescence turn-on mechanism. rsc.org The porous nature of covalent organic frameworks (COFs) synthesized from derivatives like 1,3,5-Tris(4-formylphenyl)benzene also makes them promising platforms for sensing applications.

Potential in Photochemical Materials (e.g., Holographic Gratings for related azobenzenes)

The unique molecular architecture of this compound, characterized by a C3-symmetric triphenylbenzene core, makes it a promising scaffold for the development of advanced photochemical materials. While direct applications in this area are a subject of ongoing research, its structural properties provide a basis for its potential use in technologies such as holographic data storage, drawing parallels from structurally related photoactive compounds like azobenzenes.

Detailed Research Findings

The potential of this compound in photochemical applications stems from its rigid and highly symmetric framework. This core structure can be functionalized to incorporate photoactive moieties, such as azobenzene (B91143) groups. Azobenzene-containing polymers are well-documented for their ability to undergo reversible trans-cis photoisomerization upon irradiation with light of specific wavelengths. mdpi.com This photo-induced change in molecular geometry is the fundamental mechanism behind the formation of surface relief gratings, which are essential for holographic applications. mdpi.comoptica.org

When azobenzene polymers are exposed to an interference pattern of laser light, the photoisomerization process leads to a redistribution of material, creating a periodic surface structure known as a holographic grating. optica.org These gratings can diffract light, and the efficiency of this diffraction is a key performance metric. Research on side-group liquid-crystal polymers containing azobenzene has demonstrated the successful writing and reading of holographic reflection gratings. optica.org For instance, gratings induced in an azo side-group polymer using an argon-ion laser at 488 nm have shown diffraction efficiencies in the range of 2–10%. optica.org

The incorporation of a this compound core could offer several advantages:

Enhanced Thermal and Mechanical Stability: The rigid triphenylbenzene unit is known to enhance the stability of polymers. google.com This could lead to more robust and durable holographic gratings.

Three-Dimensional Networks: The tritopic nature of the molecule allows for the creation of well-defined, three-dimensional structures. This could enable the design of more complex and high-density holographic storage media.

Tunable Optical Properties: The methoxy (B1213986) groups are electron-donating, which influences the electronic properties of the benzene (B151609) rings. By modifying these or other peripheral groups, the optical response of the material could be fine-tuned for specific laser wavelengths.

The formation of these gratings can be a dynamic process. Studies have shown that gratings in azobenzene polymer films can be thermally erased by heating the material above its glass transition temperature, allowing for the material to be rewritten with new holographic information. optica.org Furthermore, the performance of such gratings can be significantly enhanced through processes like the "dark reaction," where continued polymerization and monomer diffusion after initial light exposure can increase diffraction efficiency dramatically, in some cases reaching up to 97.8%. mdpi.com

The table below summarizes key findings related to the performance of holographic gratings in materials related to the structural concept of functionalized benzene cores.

| Material/System | Grating Type | Writing Wavelength | Diffraction Efficiency | Key Feature |

| Azobenzene Side-Group Polymer | Reflection | 488 nm | 2–10% | Reversible storage; can be thermally erased. optica.org |

| Acrylate-Based Photopolymer | Transmission | Not specified | Up to 97.8% | Efficiency enhanced by dark reaction process. mdpi.com |

While this compound itself is not photochromic, its derivatives, particularly those functionalized with azobenzene groups, hold considerable promise for creating high-performance photochemical materials. Its structural rigidity, symmetric nature, and the potential for creating ordered three-dimensional networks make it an excellent candidate for the next generation of materials for holographic data storage and other light-controllable devices. mdpi.com

Structure Activity Relationships and Comparative Studies with Analogues

Influence of Peripheral Methoxy (B1213986) Substituents on Electronic and Photophysical Properties

The three methoxy (-OCH₃) groups on the peripheral phenyl rings of 1,3,5-Tris(4-methoxyphenyl)benzene are strong electron-donating groups. Their presence significantly influences the molecule's electronic and photophysical properties. These groups increase the electron density of the aromatic system, which in turn affects the energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electron-donating nature of the methoxy groups elevates the HOMO energy level, making the molecule more susceptible to oxidation compared to the unsubstituted 1,3,5-triphenylbenzene (B1329565) core. Conversely, the LUMO energy level is less affected. This reduction in the HOMO-LUMO energy gap is a key factor governing the molecule's absorption and emission characteristics. Studies on related multi-substituted aromatic compounds have shown that the number and position of methoxy-phenyl moieties can systematically tune electronic interactions and photophysical properties. ontosight.ai For instance, an increased number of such substituents can lead to shifts in oxidation potentials. ontosight.ai

The methoxy groups can also be chemically modified, for example, through oxidation to form the corresponding phenols (hydroxyl groups), providing a route to further functionalization. Furthermore, the methoxy groups can participate in non-covalent interactions, such as hydrogen bonding, which influences the molecule's binding affinity and specificity in various chemical and biological systems.

Comparative Analysis with Structurally Related Triarylbenzenes

To understand the specific role of the methoxy substituent, it is instructive to compare this compound with analogues bearing different functional groups at the para-positions of the phenyl rings. Key analogues include those with hydroxyl, carboxyl, and halogen substituents.

Hydroxyphenyl Analogue: 1,3,5-Tris(4-hydroxyphenyl)benzene (THPB) features hydroxyl (-OH) groups, which are also electron-donating but have the added capacity for strong hydrogen bonding. This property is extensively used in the construction of hydrogen-bonded organic frameworks (HOFs) and covalent organic frameworks (COFs). ossila.com Density functional theory (DFT) studies reveal that THPB molecules can link to each other via H-O hydrogen bonds between the hydroxyl groups. ossila.com This strong intermolecular interaction leads to a significantly higher melting point for THPB (233-240 °C) compared to its methoxy counterpart (143-146 °C). chemicalbook.comrsc.org The hydroxyl groups can also be oxidized to form quinones or undergo esterification and etherification reactions.

Carboxyphenyl Analogue: 1,3,5-Tris(4-carboxyphenyl)benzene (H₃BTB) is a well-studied tritopic bridging ligand used extensively in the synthesis of metal-organic frameworks (MOFs). rsc.orgnih.gov The three carboxylic acid (-COOH) groups are electron-withdrawing and provide strong coordination sites for metal ions. nih.gov This makes H₃BTB a fundamental building block for creating porous materials with applications in gas storage and separation. Computationally, H₃BTB has been shown to have a HOMO energy of -0.257 eV and a LUMO energy of -0.0852 eV, resulting in a small energy gap that indicates high chemical reactivity. nih.gov

Halophenyl Analogues: Halogenated derivatives, such as 1,3,5-Tris(4-iodophenyl)benzene, serve as important precursors in synthetic chemistry, particularly for surface-catalyzed C-C covalent coupling reactions to form low-dimensional carbon-based nanostructures. researchgate.netglpbio.com The properties of these analogues are influenced by the electronegativity and size of the halogen atom. For instance, 1,3,5-Tris(4-iodophenyl)benzene has a high melting point of 254-260 °C, reflecting strong intermolecular forces. chemicalbook.comsigmaaldrich.com Crystallization studies of tris(p-halophenyl) substituted benzene-1,3,5-tricarboxamides show that all halogen derivatives (I, Br, Cl, F) tend to form triple helices through amide-to-amide hydrogen bonds. acs.org

Table 8.2.1: Comparison of Physical Properties of 1,3,5-Triarylbenzene Analogues

| Compound Name | Substituent Group | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Primary Application/Feature |

|---|---|---|---|---|---|

| This compound | -OCH₃ | C₂₇H₂₄O₃ | 396.48 | 143-146 rsc.org | Organic electronics, Polymer stabilization |

| 1,3,5-Tris(4-hydroxyphenyl)benzene | -OH | C₂₄H₁₈O₃ | 354.39 | 233-240 chemicalbook.com | COF/HOF synthesis, Photoluminescent macromolecules ossila.com |

| 1,3,5-Tris(4-carboxyphenyl)benzene | -COOH | C₂₇H₁₈O₆ | 462.43 | >300 | MOF ligand, Gas storage/separation nih.gov |

| 1,3,5-Tris(4-iodophenyl)benzene | -I | C₂₄H₁₅I₃ | 684.09 | 254-260 chemicalbook.comsigmaaldrich.com | Precursor for nanostructure synthesis researchgate.net |

Mechanistic Insights into Interaction with Biomolecules

While this compound itself is not extensively studied for biomolecular interactions, its structural analogues, particularly the carboxyphenyl derivative H₃BTB, provide significant mechanistic insights. Compounds that interact with DNA are an important class of chemotherapeutic agents. nih.gov The mechanisms of interaction are broadly categorized as intercalation (stacking between base pairs), groove binding (fitting within the major or minor groove), or alkylation. nih.govnih.gov

Computational and spectroscopic studies on H₃BTB have revealed its potential as a DNA-binding agent. nih.govnih.gov Molecular docking simulations suggest that H₃BTB binds to the minor groove of the DNA helix. nih.govnih.gov This binding is stabilized by a combination of forces. Hydrophobic interactions were identified between the triarylbenzene core of H₃BTB and DNA residues. nih.gov Furthermore, electrostatic interactions and hydrogen bonding contribute significantly to the binding free energy. nih.gov Specifically, modeling has shown hydrogen bonding between the ligand and DNA residues, leading to an unwinding of the DNA helix. nih.gov

The general principles of minor groove binding involve the molecule's shape and its ability to form non-covalent bonds with the floor and walls of the groove. nih.govrsc.org For small molecules, a crescent shape that matches the curvature of the minor groove is often favorable. mdpi.com The ability of peripheral functional groups to act as hydrogen bond donors or acceptors is crucial for recognition and affinity. beilstein-journals.org For instance, the C-7 hydroxyl and 9-NH groups of the natural product mahanine (B1683992) are critical for its DNA minor groove binding ability through association with the phosphate (B84403) backbone. beilstein-journals.org Similarly, the carboxyl groups of H₃BTB, or the hydroxyl and methoxy groups of other analogues, could play a decisive role in mediating specific interactions with the DNA grooves. nih.gov

Design Principles for Tailoring Functional Properties through Structural Modification

The 1,3,5-triarylbenzene scaffold is a versatile platform whose functional properties can be precisely tailored through strategic structural modifications. The C₃-symmetric, π-electron-rich core provides thermal and photochemical stability, while the peripheral functional groups dictate the molecule's ultimate application. rsc.org

Controlling Intermolecular Interactions for Framework Materials: The choice of peripheral substituent is the primary design principle for creating ordered supramolecular structures.

Hydrogen Bonding: Introducing hydroxyl groups, as in 1,3,5-Tris(4-hydroxyphenyl)benzene, promotes strong, directional hydrogen bonds, making it an ideal building block for creating two-dimensional and three-dimensional hydrogen-bonded organic frameworks (HOFs). ossila.com

Coordinative Bonding: Attaching carboxylic acid or phosphonic acid groups, as in 1,3,5-Tris(4-carboxyphenyl)benzene, provides robust coordination sites for metal ions. This principle is the foundation for the design of thousands of metal-organic frameworks (MOFs) with tunable porosity and functionality for applications in catalysis and gas separation. nih.gov

Tuning Electronic Properties for Sensors and Optoelectronics: The electronic nature of the substituents allows for the fine-tuning of HOMO/LUMO energy levels, which is critical for photoluminescent and electronic applications.

Electron-Donating Groups: Attaching electron-donating groups like amino (-NH₂) or methoxy (-OCH₃) increases the electron density and raises the HOMO level, which is desirable for creating chemo-sensors that operate via fluorescence quenching upon interaction with electron-deficient analytes. rsc.org

Extended Conjugation: Synthesizing derivatives with extended π-systems, such as triphenylbenzene-carbazoles, can produce materials with intense blue light emission, making them potential candidates for use in Organic Light-Emitting Diodes (OLEDs). ossila.com

Modulating Biomolecular Interactions: For biological applications, structural modifications are designed to enhance binding affinity and selectivity for targets like DNA.

Functional Groups for Recognition: The strategic placement of hydrogen-bond donors and acceptors (e.g., -OH, -NH₂, -COOH) on the molecular scaffold allows for specific recognition of base pair edges or the phosphate backbone within the DNA grooves, a key principle in designing sequence-specific DNA binding agents. beilstein-journals.org

By applying these design principles, the 1,3,5-triarylbenzene framework can be rationally modified to create a diverse range of functional materials for advanced applications in materials science, electronics, and medicine.

Q & A

Q. What are the common synthetic routes for 1,3,5-Tris(4-methoxyphenyl)benzene, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. For example, refluxing substituted benzaldehyde derivatives with triazole precursors in ethanol, catalyzed by glacial acetic acid, can yield analogs with methoxy groups . Reaction time, solvent polarity, and catalyst selection (e.g., cesium hydroxide/fluoride systems) significantly impact yields, as seen in related tris-phenylbenzene syntheses achieving ~82% yield under optimized conditions .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : To confirm methoxy group positioning and aromatic proton environments.

- FT-IR : For identifying C-O-C stretching vibrations (≈1250 cm⁻¹) from methoxy groups.

- HPLC-MS : To verify purity and molecular weight (e.g., expected [M+H]⁺ peak at m/z 450–470 range). Solubility in DMF or DMSO facilitates analysis, as noted in structurally similar compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize inhalation risks, as recommended for aromatic ethers .

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic methods be optimized to improve the scalability of this compound for material science applications?

- Catalyst Screening : Transition-metal catalysts (e.g., Pd-based systems) may enhance coupling efficiency for bulky aryl groups.

- Solvent Optimization : Polar aprotic solvents like sulfolane improve solubility of intermediates, as demonstrated in tris-aminophenoxybenzene synthesis .

- Microwave-Assisted Synthesis : Reduces reaction time and energy input while maintaining yield, a strategy validated for analogous triazine derivatives .

Q. What strategies resolve contradictions in thermal stability data for this compound derivatives?

- Differential Scanning Calorimetry (DSC) : Compare melting points (e.g., 261–265°C for brominated analogs ) with thermogravimetric analysis (TGA) to distinguish decomposition phases.

- Crystallinity Analysis : X-ray diffraction can reveal polymorphic variations affecting thermal behavior.

- Computational Modeling : Density functional theory (DFT) predicts substituent effects on stability, guiding experimental validation .

Q. How can this compound be functionalized for use in covalent organic frameworks (COFs) or metal-organic frameworks (MOFs)?

- Aldehyde Functionalization : Introduce formyl groups at para positions to enable Schiff-base linkages, as shown in TF-COF-2 synthesis using tris(formylphenyl)benzene .

- Carboxylic Acid Derivatives : Modify with carboxyl groups (e.g., 1,3,5-Tri(4-carboxyphenyl)benzene) to coordinate with metal nodes in MOFs .

- Post-Synthetic Modification : Click chemistry (e.g., azide-alkyne cycloaddition) can append functional moieties without disrupting the core structure .

Q. What experimental designs are recommended for evaluating the biological activity of this compound?

- In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, noting cytotoxicity thresholds.

- Antimicrobial Testing : Follow CLSI guidelines for agar dilution methods against Gram-positive/negative bacteria .

- Mechanistic Studies : Use fluorescence microscopy to assess cellular uptake or ROS generation, leveraging the compound’s aromatic fluorescence properties .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.